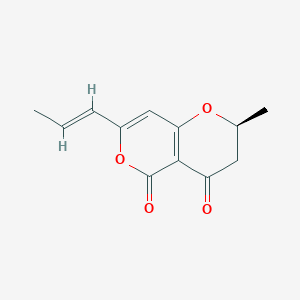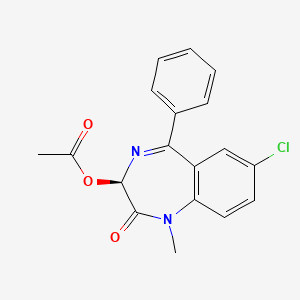
Deoxyradicinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyradicinin is a naturally occurring compound that belongs to the class of fungal phytotoxins It is a derivative of radicinin and is known for its phytotoxic properties, which make it a potential candidate for use as a bioherbicide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deoxyradicinin involves a multi-step process. One of the key synthetic routes includes a zinc-mediated enolate C-acylation, which allows for the direct introduction of the propenyl side chain without extraneous redox manipulations .
Industrial Production Methods
The efficient synthetic strategies reported in the literature suggest that this compound can be produced in larger quantities for research and potential commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Deoxyradicinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the zinc-mediated enolate C-acylation is a crucial step in the synthesis of this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains.
Applications De Recherche Scientifique
Deoxyradicinin has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of fungal phytotoxins.
Biology: In biological studies, this compound is used to investigate its effects on plant physiology.
Industry: this compound’s potential as a bioherbicide makes it a valuable compound for sustainable weed management in agriculture.
Mécanisme D'action
Deoxyradicinin exerts its effects by targeting chloroplasts in plant cells. It induces the overproduction of reactive singlet oxygen species, leading to oxidative stress and programmed cell death in plants . This mechanism of action is similar to that of other phytotoxins, but this compound’s unique structure allows for specific interactions with chloroplast pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Radicinin: Deoxyradicinin is a derivative of radicinin and shares similar phytotoxic properties.
Deoxyradicinol: Another related compound, deoxyradicinol, shares structural similarities with this compound but differs in its biological activity and reactivity.
Uniqueness
This compound’s unique synthetic accessibility and phytotoxic properties distinguish it from other similar compounds. Its ability to induce specific physiological responses in plants makes it a valuable tool for studying plant-pathogen interactions and developing sustainable agricultural practices .
Propriétés
Numéro CAS |
84413-76-3 |
|---|---|
Formule moléculaire |
C12H12O4 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1 |
Clé InChI |
SHGIAYIFKLLQOL-SDLBARTOSA-N |
SMILES isomérique |
C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1 |
SMILES canonique |
CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















